![molecular formula C13H17BClN3O2 B13502337 4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of boron-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and methyl groups: This can be achieved through selective halogenation and methylation reactions.
Attachment of the dioxaborolane moiety: This is typically done using a Suzuki-Miyaura coupling reaction, where the boronic ester is introduced to the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biological studies.
Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The boron-containing moiety allows the compound to participate in unique chemical reactions, such as forming stable complexes with other molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features, such as the presence of both a chloro and a methyl group on the pyrrolo[2,3-d]pyrimidine core, as well as the dioxaborolane moiety
Propiedades
Fórmula molecular |
C13H17BClN3O2 |
|---|---|
Peso molecular |
293.56 g/mol |
Nombre IUPAC |
4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H17BClN3O2/c1-12(2)13(3,4)20-14(19-12)8-6-18(5)11-9(8)10(15)16-7-17-11/h6-7H,1-5H3 |
Clave InChI |
BBYACLDYUNEVDD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=NC=N3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


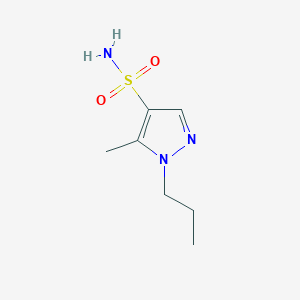
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

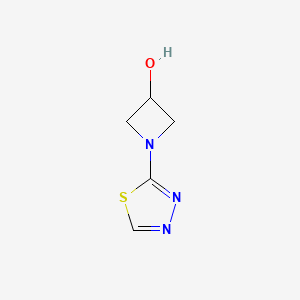

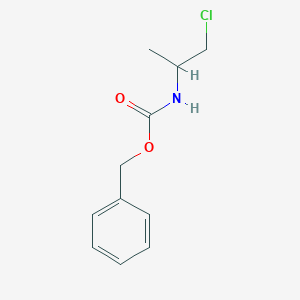
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)

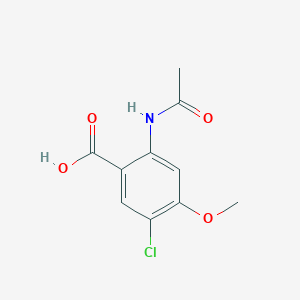
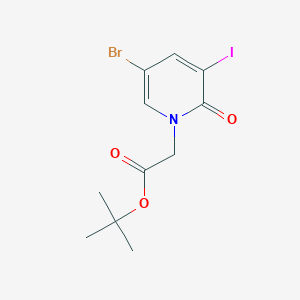
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
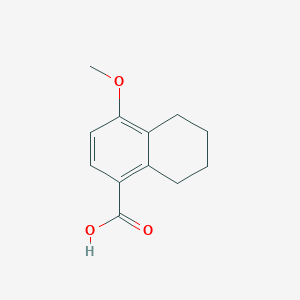
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
